molecular formula C20H26FN3O2 B5037876 1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide

1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5037876
M. Wt: 359.4 g/mol
InChI Key: RCTKEVUUZUOPAU-UHFFFAOYSA-N
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Description

1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the indole ring, the introduction of the piperidine ring, and the acetylation process. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperidine-containing molecules. Examples include:

  • 1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2/c1-4-18-12(2)17-10-16(21)9-15(19(17)23-18)11-22-20(26)14-5-7-24(8-6-14)13(3)25/h9-10,14,23H,4-8,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTKEVUUZUOPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=CC(=C2N1)CNC(=O)C3CCN(CC3)C(=O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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